Ethyl 3-(hexadecyloxy)propyl phosphate

Description

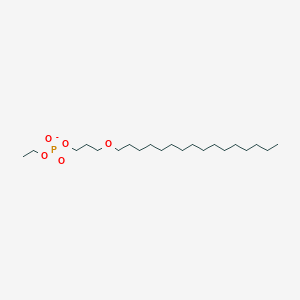

Structure

2D Structure

Properties

CAS No. |

110280-45-0 |

|---|---|

Molecular Formula |

C21H44O5P- |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

ethyl 3-hexadecoxypropyl phosphate |

InChI |

InChI=1S/C21H45O5P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21-26-27(22,23)25-4-2/h3-21H2,1-2H3,(H,22,23)/p-1 |

InChI Key |

QIDIIMZIUKWKAQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)([O-])OCC |

Origin of Product |

United States |

Biophysical Investigations of Membrane Interactions by Ethyl 3 Hexadecyloxy Propyl Phosphate Analogues

Incorporation and Orientation within Model and Biological Membrane Systems

The incorporation of single-chain ether phosphates into a lipid bilayer is governed by their amphiphilic character. The long, hydrophobic hexadecyl chain readily partitions into the nonpolar, acyl chain core of the membrane, while the polar ethyl phosphate (B84403) headgroup remains at the aqueous interface, interacting with the headgroups of surrounding phospholipids (B1166683).

Studies using model systems, such as Langmuir monolayers, have demonstrated that alkylphosphocholine analogues of Ethyl 3-(hexadecyloxy)propyl phosphate insert into lipid films, modifying their properties. nih.govresearchgate.net The efficiency and nature of this incorporation are significantly influenced by the existing lipid composition of the target membrane. For instance, these molecules show a preferential interaction with membranes that have higher fluidity and are rich in cholesterol, characteristics often found in tumor cell membranes compared to their non-malignant counterparts. nih.govresearchgate.netresearchgate.net

Furthermore, the charge of the membrane surface plays a critical role. The presence of anionic phospholipids, such as phosphatidylserine (B164497) (PS), which is often exposed on the outer leaflet of cancer cells, facilitates the insertion of these ether phosphates into the bilayer. nih.govnih.gov This suggests that the initial interaction is likely driven by both hydrophobic forces and electrostatic attractions between the drug and the membrane surface. Once inserted, the orientation is stable, with the alkyl chain aligned parallel to the lipid acyl chains within the membrane core.

Modulation of Membrane Structural and Dynamic Properties by Ether Phosphates

The effect of ether phosphates on membrane fluidity is complex and appears to depend on the specific compound, its concentration, and the composition of the membrane system under investigation. Several studies on model membranes composed of synthetic lipids have reported that analogues like edelfosine (B1662340) and miltefosine (B1683995) induce a modest increase in fluidity, effectively disordering the lipid packing. nih.govresearchgate.netacs.org This fluidizing effect is more pronounced in the more rigid, liquid-ordered (lo) phase than in the liquid-disordered (ld) phase. acs.org

Conversely, research on cancer cell lines has shown that miltefosine treatment can lead to a decrease in membrane fluidity, evidenced by a reduced diffusion coefficient of membrane components. discovmed.com This rigidifying effect in a biological context may be due to secondary effects, such as alterations in cellular lipid metabolism, including an increase in the total cholesterol content, which is known to modulate membrane fluidity. discovmed.com

From a structural standpoint, the ether linkage itself, lacking a carbonyl oxygen, allows for stronger intermolecular hydrogen bonding between phospholipid headgroups compared to ester-linked lipids. nih.gov This can promote tighter packing and increased membrane rigidity. nih.gov Calorimetric studies have shown that miltefosine lowers the main phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylserine (B1226503) (DPPS) model membranes, indicating that it disrupts the packing of lipids in the highly ordered gel phase. nih.gov

Table 1: Effects of Ether Phosphate Analogues on Membrane Fluidity and Phase Transition

| Analogue | Model System | Observed Effect | Method | Reference |

|---|---|---|---|---|

| Edelfosine & Miltefosine | Model Membranes (lo phase) | Mild increase in fluidity | Fluorescence Anisotropy | nih.govacs.org |

| Miltefosine | A549 Cancer Cells | Decrease in fluidity (reduced diffusion coefficient) | FRAP | discovmed.com |

| Miltefosine | DPPC/DPPS MLVs | Decrease in main phase transition temperature (Tm) | DSC & FTIR | nih.gov |

| Ether Lipids (general) | Model Membranes | Can promote tighter packing and increased rigidity | Structural Analysis | nih.gov |

Endogenous ether lipids are recognized as important structural components for the formation and stabilization of membrane microdomains, commonly known as lipid rafts. nih.govfao.orgnih.gov These domains are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling.

Synthetic analogues like edelfosine and miltefosine have been shown to preferentially accumulate in these lipid raft domains within tumor cells. nih.govnih.govacs.org While their direct impact on the biophysical properties of the rafts themselves appears to be minimal, their accumulation is critical to their mechanism of action. nih.govacs.org By concentrating in these signaling hubs, they can displace or recruit specific proteins. A key finding is that the accumulation of edelfosine in rafts induces the clustering of Fas/CD95 death receptors, leading to the formation of a death-inducing signaling complex and the initiation of apoptosis. acs.orgresearchgate.net Furthermore, edelfosine has been observed to promote the redistribution and internalization of lipid rafts from the plasma membrane to mitochondria, suggesting a mechanism for inter-organellar signaling and induction of mitochondrial dysfunction. nih.gov

Mechanisms Governing Membrane Translocation and Permeability

For ether phosphates to exert their intracellular effects, they must not only insert into the plasma membrane but also traverse it. This translocation is a multi-step process involving both passive and active mechanisms.

The initial insertion of ether phosphates into the outer leaflet of the plasma membrane is a rapid process driven by passive diffusion. researchgate.net The hydrophobic alkyl chain readily partitions into the lipid core of the membrane. dcu.ie However, the subsequent movement from the outer to the inner leaflet, a process known as transverse diffusion or "flip-flop," is energetically unfavorable for phospholipids due to the need for the polar headgroup to cross the hydrophobic membrane core. While the single-chain structure of these molecules may facilitate this process compared to double-chain phospholipids, evidence suggests that purely passive flip-flop is not the primary mechanism for their internalization. asm.org Studies with simple model membranes indicate high permeability, but this is significantly modulated by membrane composition, particularly the presence of cholesterol, which tends to retain the molecules within the bilayer. dcu.ie

There is compelling evidence that the cellular uptake and transmembrane movement of ether phosphates are facilitated by protein transporters. Studies on the uptake of miltefosine in intestinal Caco-2 cells revealed that the process is saturable, temperature-dependent, and energy-dependent, all hallmarks of a carrier-mediated transport system. researchgate.net

Specific transporters have been identified, particularly in the parasite Leishmania, a key target of miltefosine. A P-type ATPase, named LdMT, has been cloned and characterized as a transporter responsible for the inward translocation of miltefosine and edelfosine. nih.gov This protein belongs to the aminophospholipid translocase (flippase) subfamily, which actively moves lipids from the outer to the inner leaflet of the plasma membrane.

Conversely, efflux mechanisms also play a role in regulating the intracellular concentration of these compounds. Members of the ATP-binding cassette (ABC) transporter superfamily are known to function as lipid exporters or "floppases." nih.govnih.govyoutube.com In Leishmania, overexpression of an ABCG-family transporter, LiABCG6, was shown to confer resistance to both miltefosine and edelfosine, consistent with its role as an efflux pump for these drugs. nih.gov This indicates a dynamic interplay between active influx and efflux transporters in determining the ultimate cellular accumulation and activity of ether phosphates.

Table 2: Transporters Implicated in the Cellular Transport of Ether Phosphate Analogues

| Transporter Family | Specific Transporter | Function | Substrate(s) | Organism | Reference |

|---|---|---|---|---|---|

| P-type ATPase (Flippase) | LdMT | Influx (Inward Translocation) | Miltefosine, Edelfosine | Leishmania donovani | nih.gov |

| ABC Transporter (Floppase) | LiABCG6 | Efflux (Outward Translocation) | Miltefosine, Edelfosine | Leishmania | nih.gov |

Interactions with Liposomal Architectures and Vesicle Dynamics

Due to a lack of specific research on this compound, this section details the interactions of analogous ether lipids with liposomal systems. These analogues share key structural features, such as the ether linkage and long alkyl chain, which are crucial determinants of their biophysical behavior within lipid bilayers. The findings from these analogues provide valuable insights into how this compound might interact with and modify liposomal architectures and influence vesicle dynamics.

One of the key effects observed is the modulation of membrane fluidity. Studies utilizing techniques such as differential scanning calorimetry (DSC) and electron spin resonance (ESR) have demonstrated that certain ether lipid analogues can increase the membrane fluidity of liposomal systems. nih.gov For instance, the introduction of ether lipids into vesicles composed of dipalmitoylphosphatidylcholine (DPPC), a common model phospholipid, can lead to a depression of the main phase transition temperature (Tm), indicating a more fluid membrane state at a given temperature. nih.gov

This fluidizing effect can have profound implications for vesicle dynamics, including permeability and fusion events. A more fluid membrane can exhibit increased leakage of encapsulated aqueous contents and may be more prone to fusion with other vesicles or biological membranes. nih.gov Research on plasmalogens, a type of ether lipid with a vinyl-ether linkage, has shown that their presence in liposomes can enhance the rate of membrane fusion in the presence of fusogenic agents like calcium ions. nih.gov

Furthermore, the inclusion of ether lipid precursors has been linked to changes in the release of extracellular vesicles, such as exosomes. In cell-based models, increasing the cellular content of ether lipids by supplying a precursor like hexadecylglycerol resulted in an increased number of released exosomes. nih.gov This suggests that the lipid composition of the parent cell membrane, particularly the ether lipid content, can influence the biogenesis and release of vesicles, a fundamental aspect of vesicle dynamics.

The structural organization of the liposomal bilayer is also impacted by the presence of ether lipid analogues. These molecules can affect the packing of adjacent lipids, leading to alterations in bilayer thickness and the area per lipid molecule. The unique geometry and intermolecular interactions of ether lipids can disrupt the ordered packing of saturated phospholipids, contributing to the observed changes in membrane fluidity and stability. nih.gov

The following tables summarize key findings from studies on ether lipid analogues, providing a detailed look at their effects on liposomal properties.

Table 1: Effect of Ether Lipid Analogues on the Main Phase Transition Temperature (Tm) of Phosphatidylcholine Vesicles

| Ether Lipid Analogue | Host Phospholipid | Analogue Concentration (mol%) | Change in Tm (°C) | Measurement Technique |

| ET-18-OMe | DMPC | 5 | -1.5 | DSC |

| ET-18-OMe | DMPC | 10 | -3.0 | DSC |

| ET-18-OMe | DPPC | 5 | -1.2 | DSC |

| ET-18-OMe | DPPC | 10 | -2.5 | DSC |

Data compiled from studies on the biophysical effects of synthetic ether lipids on model membranes. nih.gov DMPC: Dimyristoylphosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, DSC: Differential Scanning Calorimetry.

Table 2: Influence of Ether Lipid Precursor on Vesicle Release

| Precursor Compound | Cell Line | Treatment Concentration | Outcome on Vesicle Release | Measurement Technique |

| Hexadecylglycerol | PC-3 | 20 µM | Increased number of released exosomes | Nanoparticle Tracking Analysis |

Findings based on research investigating the role of ether lipids in exosome biogenesis and release. nih.gov

These biophysical investigations underscore the significant role that ether lipid analogues play in modifying the structure and dynamics of liposomal membranes. Their ability to alter fundamental properties such as membrane fluidity and phase behavior, and to influence complex processes like vesicle release, highlights the potential for this class of compounds to modulate the behavior of lipid-based drug delivery systems and interact with biological membranes.

Elucidation of Cellular and Biochemical Mechanisms Involving Ethyl 3 Hexadecyloxy Propyl Phosphate Analogues

Participation in Intracellular Signaling Pathways

Synthetic ether lipids are potent modulators of intracellular signaling cascades that are critical for cell proliferation, survival, and differentiation. By mimicking endogenous lipid second messengers, they can competitively or allosterically inhibit key enzymes, leading to a cascade of downstream effects.

A primary mechanism of action for many ether lipid analogues is the direct inhibition of crucial enzymes involved in signal transduction. Notably, they are potent inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) and Protein Kinase C (PKC). aacrjournals.orgnih.govwikipedia.org The ether lipid analogue Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a direct inhibitor of PI-PLC, an enzyme responsible for generating the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). aacrjournals.orgnih.gov Inhibition of PI-PLC by ET-18-OCH₃ has been demonstrated in cell-free systems and in intact cells, with IC₅₀ values in the low micromolar range. aacrjournals.orgnih.gov This inhibition is selective, as the compound is a weak inhibitor of phospholipase D. nih.gov

Similarly, these compounds affect the activity of Protein Kinase C, a family of enzymes central to controlling other proteins' function through phosphorylation. Analogues of ET-18-OCH₃ have been shown to inhibit PKC autophosphorylation. nih.gov The inhibitory potency is influenced by the structure of the alkyl chain. nih.gov Furthermore, phosphatidylinositol ether lipid analogues (PIAs) have been found to inhibit the serine/threonine kinase Akt, a critical node in cell survival pathways, and subsequently activate AMP-activated protein kinase (AMPK) independently of the tumor suppressor LKB1. nih.govnih.gov This activation of AMPK is a major mechanism for the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth. nih.gov

| Analogue | Target Enzyme | Effect | Key Findings | References |

|---|---|---|---|---|

| Edelfosine (ET-18-OCH₃) | Phosphoinositide-specific Phospholipase C (PI-PLC) | Inhibition | Direct inhibitor with an IC₅₀ of 9.6 µM when added to the incubation and 0.4 µM when incorporated into substrate micelles. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| Hexadecylphosphocholine (Miltefosine) | Protein Kinase C (PKC) | Inhibition | Inhibits PKC competitively with respect to phosphatidylserine (B164497). | wikipedia.org |

| ET-18-OCH₃ Analogues | Protein Kinase C (PKC) | Inhibition | Inhibits PKC autophosphorylation; potency depends on the structure of the sn-1 alkyl chain. nih.gov | nih.gov |

| Phosphatidylinositol Ether Lipid Analogues (PIAs) | Akt | Inhibition | Inhibits Akt phosphorylation. nih.gov | nih.gov |

| Phosphatidylinositol Ether Lipid Analogues (PIAs) | AMP-activated Protein Kinase (AMPK) | Activation | Activates AMPK independently of LKB1, leading to mTOR inhibition. nih.gov | nih.gov |

Ether lipids are integral components of cellular membranes and also function as signaling molecules. nih.gov The biosynthesis of endogenous ether lipids begins in the peroxisome, where dihydroxyacetone phosphate (B84403) (DHAP) is converted to alkyl-DHAP, the first ether lipid precursor. nih.gov Synthetic analogues like Ethyl 3-(hexadecyloxy)propyl phosphate are structurally similar to natural bioactive ether lipids, such as the potent inflammatory mediator Platelet-Activating Factor (PAF) and alkyl-lysophosphatidic acid (alkyl-LPA). wikipedia.orgnih.gov This structural mimicry allows them to interfere with signaling pathways that rely on these natural mediators.

Ether lipid precursors themselves can influence cellular processes. For example, 1-O-hexadecyl-sn-glycerol (HG), a precursor that can enter the ether lipid synthesis pathway, can cause significant alterations in the cellular lipidome when supplied to cells. plos.org While it expectedly increases the levels of ether-linked glycerophospholipids, it also affects other lipid classes, demonstrating the interconnectedness of cellular lipid metabolism. plos.org The ether-linked PAF precursors, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), also possess signaling properties. nih.gov By introducing synthetic analogues into cells, these intricate metabolic and signaling networks are perturbed, contributing to their biological activity. These compounds can also disrupt the synthesis of major phospholipids (B1166683) like phosphatidylcholine, which can trigger apoptosis. nih.gov

Intracellular Trafficking and Subcellular Distribution Dynamics

The efficacy of ether lipid analogues is intrinsically linked to their ability to cross the plasma membrane and accumulate in specific subcellular locations. Their journey into and through the cell is a dynamic process that dictates their sites of action.

Once inside the cell, these lipids show distinct organellar targeting. The endoplasmic reticulum (ER) and mitochondria are key targets. nih.govnih.gov Edelfosine has been shown to accumulate in the ER of cancer cells, leading to ER stress. researchgate.net A primary and critical target for many of these compounds is the mitochondrion. nih.govnih.govnih.gov Miltefosine (B1683995) (Hexadecylphosphocholine) has been shown to target the mitochondria in Leishmania donovani, leading to a decrease in the mitochondrial membrane potential, inhibition of the respiratory chain enzyme cytochrome c oxidase, and a subsequent decline in intracellular ATP levels. nih.govnih.gov This targeting of mitochondria appears to be a crucial step in initiating apoptosis, upstream of caspase activation. nih.gov

The distribution of ether lipid analogues within the cell is not static. A key aspect of their mechanism involves their interaction with and reorganization of specialized membrane microdomains known as lipid rafts. nih.govnih.gov Edelfosine has been shown to accumulate and induce the clustering of these cholesterol-rich domains in the plasma membrane. nih.gov This is a critical spatial event, as it facilitates the recruitment and concentration of death receptors and signaling molecules.

Furthermore, there is evidence of dynamic trafficking of these raft structures. Edelfosine can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria. nih.govnih.govresearchgate.net This translocation provides a physical link between signaling events initiated at the cell surface and the execution of apoptosis via the mitochondrial pathway. This spatiotemporal reorganization of membrane domains and the associated signaling machinery is a central feature of the action of these synthetic lipids.

Enzymatic Bioconversion and Metabolic Processing in Biological Models

Once inside a cell, synthetic compounds like this compound are subject to metabolic processes mediated by cellular enzymes. Their structure, featuring an ether linkage and a phosphate group masked by an ethyl ester, dictates their metabolic fate and is central to their design as prodrugs.

Pathways of Hydrolysis by Intracellular Phosphatases and Esterases

The activation of this compound into its biologically active form relies on the cleavage of the ethyl ester and potentially the phosphate group itself. This bioconversion is primarily carried out by two broad classes of intracellular enzymes: esterases and phosphatases.

Esterases: These enzymes are abundant in various cellular compartments and in the plasma. They catalyze the hydrolysis of ester bonds. nih.gov In the case of this compound, an esterase would cleave the bond between the phosphorus atom and the ethoxy group, releasing ethanol (B145695) and the active intermediate, 3-(hexadecyloxy)propyl phosphate. The rate of this hydrolysis can be influenced by steric factors and the specific type of esterase involved. nih.gov This initial hydrolysis is a critical step in unmasking the negatively charged phosphate group, which is often essential for the compound's ultimate biological activity or subsequent metabolic processing. libretexts.org

Phosphatases: These are hydrolase enzymes responsible for removing phosphate groups from various molecules, a process known as dephosphorylation. nih.gov Following esterase-mediated removal of the ethyl group, the resulting alkyl phosphate could be a substrate for cellular phosphatases, such as alkaline phosphatase. elte.hu These enzymes catalyze the hydrolysis of the phosphate monoester, cleaving the P-O bond to release inorganic phosphate and the corresponding alcohol, 3-(hexadecyloxy)propan-1-ol. nih.govresearchgate.net The susceptibility to phosphatases is a key consideration in the design of phosphate-containing drugs, as it can determine the compound's intracellular half-life and mechanism of action. libretexts.org

The sequential action of these enzymes is a common pathway for the metabolic activation of phosphate ester prodrugs. frontiersin.org

Biochemical Principles Underpinning Prodrug Strategies for Intracellular Delivery Enhancement

The structure of this compound exemplifies several key biochemical principles of prodrug design aimed at overcoming the challenges of delivering charged molecules like phosphates into cells.

Leveraging Intracellular Enzymes for Activation: An effective prodrug must remain stable in the extracellular environment but be efficiently converted to its active form inside the target cells. frontiersin.org The ethyl ester group is designed to be a substrate for the ubiquitous intracellular esterases. nih.gov This ensures that the charged, active form of the drug is released predominantly inside the cell, where it can accumulate because its newfound negative charge prevents it from easily diffusing back out. libretexts.org

Mimicking Endogenous Lipids: The hexadecyloxypropyl backbone is an ether lipid moiety. This lipid tail enhances the molecule's affinity for cellular membranes and can facilitate its uptake by leveraging natural lipid transport and metabolic pathways. nih.govnih.gov This "lipidization" strategy can improve the pharmacokinetic profile and cellular uptake of the attached drug moiety.

Table 2: Prodrug Strategy of this compound

| Structural Component | Prodrug Function | Biochemical Rationale | Activating Enzyme Class |

|---|---|---|---|

| Ethyl Ester Group | Masks the negative charge of the phosphate. | Increases lipophilicity to allow passive diffusion across the cell membrane. nih.gov | Esterases |

| Phosphate Group | Provides a site for controlled release and potential biological activity. | Can be essential for interacting with intracellular targets; its charge traps the molecule inside the cell post-activation. libretexts.org | Phosphatases (post-esterase action) |

| Hexadecyloxypropyl (Ether Lipid) Tail | Enhances membrane affinity and cellular uptake. | Mimics endogenous lipids to utilize cellular lipid transport and metabolic pathways. nih.gov | N/A (structural component) |

Advanced Analytical and Spectroscopic Techniques for Research on Ether Lipid Phosphates

High-Resolution Mass Spectrometry-Based Lipidomics for Qualitative and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool in lipidomics, offering the sensitivity and specificity required to analyze complex lipid mixtures. nih.govplos.org It allows for the determination of the elemental composition of lipids based on highly accurate mass measurements, which is essential for distinguishing between lipid species with very similar masses, such as diacyl and ether lipids. nih.govplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Coupling liquid chromatography with mass spectrometry is a powerful and widely used approach for the comprehensive analysis of lipids. nih.govyoutube.comnih.gov This combination enhances the ability to identify and quantify individual lipid species by separating them before they enter the mass spectrometer, which helps to reduce ion suppression effects and allows for the differentiation of isomers. nih.govplos.org

Reversed-phase LC is particularly effective, separating lipids based on their acyl chain length and degree of unsaturation. youtube.comnih.gov Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2-μm), which provides significantly higher resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). This enhanced separation capability is critical for resolving the complex mixtures in which ether lipids are often found. plos.org In the analysis of a compound like Ethyl 3-(hexadecyloxy)propyl phosphate (B84403), UPLC-MS would effectively separate it from other phospholipids (B1166683), allowing for its distinct detection and subsequent structural analysis through tandem mass spectrometry (MS/MS). nih.gov Tandem MS provides structural details by fragmenting the parent ion and analyzing the resulting product ions, which can confirm the presence of the hexadecyloxypropyl backbone and the ethyl phosphate headgroup. nih.gov

Application of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common "soft" ionization techniques used in lipidomics, allowing for the analysis of intact molecules with minimal fragmentation. nih.govcreative-proteomics.comyoutube.com

Electrospray Ionization (ESI) is ideal for analyzing lipids from solutions and is readily coupled with liquid chromatography (LC-MS). nih.govnih.gov It generates multiply charged ions from analytes in a liquid matrix, making it highly suitable for the quantitative analysis of diverse lipid species, including ether lipid phosphates. creative-proteomics.comyoutube.com ESI is known for its high sensitivity and is the predominant method for lipidomics studies that require prior chromatographic separation. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a powerful technique for analyzing samples from solid phases. creative-proteomics.comyoutube.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. youtube.com This method is particularly advantageous for high-throughput screening and for mass spectrometry imaging (MSI), which allows for the visualization of the spatial distribution of lipids within tissue sections. nih.gov While less commonly coupled with LC, MALDI is highly effective for analyzing large biomolecules and complex lipid extracts. creative-proteomics.com

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Sample Phase | Liquid (Solution) | Solid (Co-crystallized with matrix) |

| Typical Coupling | Liquid Chromatography (LC) | Mass Spectrometry Imaging (MSI), Direct Analysis |

| Primary Application | Quantitative and qualitative analysis of complex mixtures after separation. nih.gov | High-throughput screening and spatial lipid mapping in tissues. nih.gov |

| Ion Formation | Generates multiply charged ions from evaporating charged droplets. creative-proteomics.com | Generates singly charged ions via laser-induced desorption from a matrix. youtube.com |

| Key Advantage | Excellent compatibility with LC, reducing sample complexity before analysis. nih.gov | High tolerance to salts and buffers; suitable for tissue imaging. nih.gov |

Utility of Ion Mobility Spectrometry (IMS) for Isomeric Distinction

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. frontiersin.org It separates ions in the gas phase based on their size, shape, and charge. frontiersin.orgnih.gov This capability is particularly valuable in lipidomics for distinguishing between lipid isomers—molecules that have the same mass but different structures. rsc.orgnih.gov

For ether lipids, IMS can differentiate between species with alkyl (O-) and alkenyl (P-) ether linkages at the sn-1 position of the glycerol (B35011) backbone, which can be challenging to resolve by chromatography alone. nih.gov The different linkages result in distinct three-dimensional shapes, which in turn lead to different drift times through the IMS cell. nih.gov This drift time can be converted to a collision cross-section (CCS) value, a unique physicochemical property that aids in confident lipid identification. nih.govresearchgate.net The integration of IMS with LC-MS (LC-IMS-MS) provides a powerful platform for resolving complex lipid mixtures and enhancing the confidence of lipid annotations. frontiersin.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including complex lipids like Ethyl 3-(hexadecyloxy)propyl phosphate. scilit.comresearchgate.net Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR provides detailed insights into the molecular structure by probing the chemical environment of specific nuclei. nih.govslideshare.net

Phosphorus-31 NMR for Phosphate Group Characterization

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for analyzing phosphorus-containing compounds. mdpi.com Since the ³¹P nucleus has a natural abundance of 100% and exhibits a wide range of chemical shifts, it is an ideal probe for characterizing phospholipids. researchgate.netavantiresearch.com Each class of phospholipid generally produces a distinct, sharp signal in the ³¹P NMR spectrum, allowing for both qualitative identification and quantitative analysis. avantiresearch.comnih.gov

The chemical shift of the phosphorus nucleus in this compound is highly sensitive to the structure of the phosphate headgroup. nih.gov The presence of the ethyl ester linkage would result in a characteristic chemical shift, distinguishing it from other phosphate-containing lipids. Furthermore, factors such as solvent, pH, and temperature can influence the ³¹P chemical shift, providing additional information about the molecular environment. researchgate.net This technique is intrinsically quantitative because the signal intensity is directly proportional to the number of phosphorus nuclei, making it a reliable method for determining the purity and concentration of the target compound. researchgate.net

Proton and Carbon-13 NMR for Alkyl Chain and Glycerol Backbone Elucidation

While ³¹P NMR targets the headgroup, Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used to elucidate the complete carbon skeleton of the lipid. slideshare.netoregonstate.edu

¹H NMR Spectroscopy provides information on the number and connectivity of protons in the molecule. nih.govslideshare.net For this compound, distinct signals would correspond to the protons of the ethyl group (a quartet and a triplet), the propyl chain, the long hexadecyl alkyl chain (including the terminal methyl group and the methylene (B1212753) groups), and the ether linkage. The integration of these signals allows for the determination of the relative number of protons in each environment, confirming the structure. nih.gov

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.orgaocs.org This technique is crucial for confirming the carbon count and identifying key functional groups. The broad chemical shift range of ¹³C NMR allows for the clear resolution of signals from the carbonyl-like carbon of the phosphate ester, the carbons involved in the ether linkage, the various methylene carbons in the alkyl chains, and the terminal methyl carbon. oregonstate.eduaocs.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, providing unambiguous assignment of all atoms in the structure.

| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ³¹P | Phosphate Diester | -2 to 2 |

| ¹H | -O-CH₂-CH₃ (quartet) | ~4.0 - 4.2 |

| -O-CH₂-CH₃ (triplet) | ~1.2 - 1.4 | |

| -O-CH₂- (ether and phosphate ester linkages) | ~3.4 - 4.1 | |

| -(CH₂)n- (alkyl chain) | ~1.2 - 1.6 | |

| -CH₃ (terminal methyl) | ~0.8 - 0.9 | |

| ¹³C | -O-CH₂- (ether and phosphate ester linkages) | ~60 - 75 |

| -O-CH₂-CH₃ | ~15 - 20 | |

| -(CH₂)n- (alkyl chain) | ~22 - 32 | |

| -CH₃ (terminal methyl) | ~14 |

Advanced Chromatographic Separation Methodologies

Chromatography is a cornerstone for the analysis of ether lipid phosphates, allowing for their separation from complex lipid mixtures prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating different lipid classes. hplc.eu However, a significant challenge in lipid analysis is that many lipids, including ether lipid phosphates, lack a UV-absorbing chromophore, rendering standard UV detectors ineffective. hplc.eunih.gov To overcome this, HPLC systems are often coupled with universal mass-based detectors like the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). nih.govresearchgate.net

Both detectors operate on a similar principle: the HPLC column effluent is nebulized into a fine aerosol, and the volatile mobile phase is evaporated, leaving behind particles of the non-volatile analyte. researchgate.netthermofisher.com The method of detection is what differentiates them.

Evaporative Light Scattering Detector (ELSD): In an ELSD, the remaining analyte particles pass through a light beam. The scattered light is measured by a photodiode, and the signal is proportional to the mass of the analyte. nih.govresearchgate.net ELSD is robust and less expensive than CAD, making it a common choice for quality control applications. nih.gov

Charged Aerosol Detector (CAD): After solvent evaporation, the analyte particles are charged by collision with ionized nitrogen gas. researchgate.net These charged particles are then transferred to a collector, where their aggregate electrical charge is measured. researchgate.netresearchgate.net CAD is generally more sensitive than ELSD, with lower limits of detection (typically <10 ng on-column), a wider dynamic range, and a more consistent response between different analytes regardless of their chemical structure. hplc.euthermofisher.com This uniform response is particularly advantageous for quantifying diverse lipid classes in a single run without the need for individual standards for every compound. thermofisher.com

These detectors are compatible with gradient elution, which is essential for resolving the complex mixtures of lipids typically found in biological extracts. nih.gov Reversed-phase HPLC methods are commonly used, allowing for the separation of a wide array of lipid classes, from steroids to phospholipids, in a single analysis. hplc.eu

Table 1: Comparison of HPLC Detectors for Ether Lipid Phosphate Analysis

| Feature | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |

|---|---|---|

| Principle of Operation | Measures light scattered by analyte particles after solvent evaporation. nih.gov | Measures the electrical charge of analyte particles after solvent evaporation. researchgate.net |

| Sensitivity | Lower; limits of detection (LOD) around 50-100 ng. researchgate.net | Higher; LOD often in the low nanogram range (<10 ng). hplc.eu |

| Dynamic Range | Narrower, typically less than 3 orders of magnitude. | Wider, typically greater than 4 orders of magnitude. hplc.eu |

| Response Uniformity | Response can be affected by analyte properties (e.g., refractive index). thermofisher.com | More uniform response independent of analyte chemical structure. hplc.euthermofisher.com |

| Gradient Compatibility | Yes. nih.gov | Yes. researchgate.net |

| Typical Application | Routine analysis, quality control of formulations. nih.govresearchgate.net | Quantitative analysis of complex mixtures, impurity analysis, standard-free quantitation. thermofisher.com |

Bioimaging Techniques for Cellular and Subcellular Localization

Understanding the function of ether lipid phosphates requires knowledge of their precise location within cells and tissues. Bioimaging techniques provide the spatial context that is unattainable through bulk lipid analysis.

Confocal fluorescence microscopy offers high-resolution optical imaging of living or fixed cells, enabling the visualization of subcellular structures. mdpi.comdovepress.com To study the localization of specific lipids like ether lipid phosphates, researchers use fluorescently labeled lipid probes or analogues. nih.govresearchgate.net These probes are designed to mimic the behavior of the endogenous lipid and can be tracked as they are taken up by cells and incorporated into various organelles. mdpi.comnih.gov

The technique allows for the direct observation of lipid distribution and trafficking in real-time. mdpi.com For example, a fluorescent analogue of an ether lipid phosphate could be introduced to cultured cells, and its movement to the plasma membrane, endoplasmic reticulum, or other compartments can be monitored. This approach has been instrumental in studying the dynamics of lipid transport, the formation of lipid domains (rafts), and the impact of cellular metabolism on lipid localization. researchgate.netnih.gov

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy. acs.org It allows for the visualization of the distribution of hundreds of different molecules, including specific lipid species, directly in thin sections of biological tissue. utexas.eduresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most common MSI techniques used for lipid analysis. researchgate.netnih.gov The process involves coating a tissue section with a chemical matrix. A focused laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. utexas.edu A mass spectrum is acquired for each spot, and by compiling the data from all spots, a two-dimensional ion-density map is created for any selected mass-to-charge ratio (m/z). utexas.eduresearchgate.net This map reveals the precise location and relative abundance of specific ether lipid phosphates within the tissue's anatomical structures, such as different regions of the brain. utexas.edunih.gov Tandem mass spectrometry (MS/MS) can be integrated into the workflow to confirm the identity of the imaged lipids through fragmentation analysis. nih.gov

Strategic Sample Preparation Methodologies for Complex Biological Matrices

The quality and accuracy of any lipid analysis are highly dependent on the initial sample preparation. The primary goal is to efficiently extract lipids from their biological matrix (e.g., plasma, tissues, cells) while removing interfering substances like proteins and polar metabolites. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is the most common method for total lipid extraction. nih.gov It relies on partitioning lipids into an organic solvent phase that is immiscible with the aqueous phase containing water-soluble compounds.

Folch and Bligh & Dyer Methods: The classical methods developed by Folch and by Bligh and Dyer use a chloroform (B151607)/methanol/water solvent system. nih.govnih.gov Lipids are extracted into the lower chloroform layer, while more polar molecules remain in the upper aqueous/methanol layer. nih.govnih.gov

MTBE Method: A popular modern alternative uses methyl-tert-butyl ether (MTBE) in place of chloroform. gerli.com A key advantage of the MTBE method is that the lipid-containing organic phase is the upper layer, which simplifies its collection and reduces the risk of contamination. gerli.com

Solid Phase Extraction (SPE): Following an initial LLE, SPE is often used to fractionate the total lipid extract into different classes based on their polarity. nih.govnih.gov This cleanup and fractionation step reduces the complexity of the sample, which can improve subsequent chromatographic analysis. researchgate.net

In a typical SPE protocol for lipid class separation, the total lipid extract is loaded onto a cartridge containing a sorbent, most commonly silica (B1680970) gel. gerli.com A series of solvents with increasing polarity are then used to sequentially elute the different lipid classes.

Table 2: Illustrative SPE Protocol for Lipid Class Fractionation on a Silica Column

| Elution Solvent | Polarity | Typical Lipid Classes Eluted |

|---|---|---|

| Hexane / Diethyl Ether (e.g., 98:2 v/v) | Non-polar | Neutral lipids (e.g., cholesterol esters, triacylglycerols). aocs.org |

| Chloroform / Acetone | Intermediate | Glycolipids, ceramides. gerli.com |

This approach allows for the isolation and enrichment of the ether lipid phosphate fraction, removing more abundant neutral lipids that could otherwise interfere with their detection and quantification. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Cholesterol |

| Cholesterol esters |

| Triacylglycerols |

| Glycolipids |

| Ceramides |

Development of Advanced Microextraction Techniques

The analysis of ether lipid phosphates, such as this compound, in complex biological matrices presents significant challenges due to their low abundance and the presence of interfering substances. Traditional liquid-liquid extraction (LLE) methods, like the Folch and Bligh-Dyer techniques, are effective but often require large volumes of hazardous organic solvents and are time-consuming. chromatographyonline.comnih.gov To overcome these limitations, research has focused on the development of advanced microextraction techniques that offer higher enrichment factors, improved selectivity, and a reduction in solvent consumption and sample volume. chromatographyonline.comnih.gov These miniaturized sample preparation methods are particularly advantageous for lipidomics, where sample availability is often limited. chromatographyonline.com

Advanced microextraction techniques are founded on the principle of partitioning analytes between the sample matrix and a small volume of an extraction phase. The high surface area-to-volume ratio of the extraction phase facilitates rapid and efficient extraction. Two prominent microextraction techniques that have shown significant potential for the analysis of lipids, and by extension ether lipid phosphates, are solid-phase microextraction (SPME) and dispersive micro-solid phase extraction (d-μSPE).

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes are adsorbed onto the coating. Subsequently, the analytes are desorbed, typically thermally or by solvent elution, into an analytical instrument such as a gas or liquid chromatograph coupled with a mass spectrometer (MS). The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For phospholipids, coatings with mixed-mode functionalities, combining hydrophobic and polar interactions, are often preferred.

Recent developments in SPME for lipid analysis have focused on creating novel fiber coatings with enhanced selectivity and extraction efficiency for phospholipids. These advancements aim to enable reliable quantification of lipids in complex biological samples like human plasma. The direct coupling of SPME with mass spectrometry (SPME-MS) is another area of active research, offering the potential for high-throughput analysis by eliminating the need for chromatographic separation.

Dispersive Micro-Solid Phase Extraction (d-μSPE)

Dispersive micro-solid phase extraction is a variation of solid-phase extraction that involves dispersing a small amount of sorbent material directly into the sample solution. This approach maximizes the contact area between the sorbent and the sample, leading to very fast extraction kinetics. After a brief extraction period, the sorbent is separated from the sample by centrifugation or filtration, and the analytes are eluted using a small volume of an appropriate solvent.

A study on the application of d-μSPE for the analysis of human breast milk in MS-based lipidomics demonstrated the effectiveness of this technique. nih.gov This method offers a simple, fast, and efficient alternative for the extraction of lipids from complex matrices. Given the structural similarities, d-μSPE holds promise for the selective extraction of this compound from biological fluids.

The selection of an appropriate microextraction technique depends on the specific analytical challenge, including the nature of the sample matrix, the concentration of the analyte, and the desired level of selectivity. The following tables summarize key aspects of these advanced microextraction techniques and compare their performance with conventional methods for lipid analysis.

| Technique | Principle | Advantages | Disadvantages | Applicability to Ether Lipid Phosphates |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, portable, easily automated. | Fiber fragility, limited sample volume, potential for matrix effects. | High potential with optimized fiber coatings for selective extraction from biological fluids. |

| Dispersive Micro-Solid Phase Extraction (d-μSPE) | Dispersing a solid sorbent in the sample solution. | Fast, high recovery, low solvent consumption. nih.gov | Requires separation of sorbent after extraction. | Promising for rapid extraction from liquid samples like plasma or milk. |

| Parameter | Conventional LLE (e.g., Folch) | SPME | d-μSPE |

| Sample Volume | Milliliters to liters | Microliters to milliliters | Milliliters |

| Solvent Consumption | High | Very Low / None | Low |

| Extraction Time | Hours | Minutes to hours | Minutes |

| Automation Potential | Low | High | Moderate |

| Selectivity | Moderate | High (depends on coating) | High (depends on sorbent) |

Computational and Theoretical Modeling Approaches in Ether Phosphate Research

Molecular Dynamics (MD) Simulations of Ether Lipid-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. biorxiv.org In the context of ether phosphate (B84403) research, MD simulations are crucial for understanding how these lipids influence the structure and dynamics of cell membranes. biorxiv.orgmdpi.com By creating detailed models of lipid bilayers, researchers can observe how the presence of ether linkages, such as the one in Ethyl 3-(hexadecyloxy)propyl phosphate, affects the collective properties of the membrane.

Two primary paradigms are used in MD simulations of lipid membranes: atomistic (AA) and coarse-grained (CG). nih.govspringernature.com

Atomistic (AA) Simulations: In this approach, every atom in the system, including lipids, water, and ions, is explicitly represented. acs.org This high level of detail allows for the precise study of chemical interactions, such as hydrogen bonding and van der Waals forces. nih.govacs.orgresearchgate.net For instance, all-atom MD simulations have been used to compare ether-linked phospholipids (B1166683) with their ester-linked counterparts, revealing differences in bilayer compressibility and the ordering of water molecules at the membrane surface. nih.gov Such simulations can provide quantitative information on the intermolecular forces that drive the lateral organization of membranes. nih.gov However, the computational cost of AA simulations limits them to shorter timescales (nanoseconds to microseconds) and smaller system sizes. acs.org

Coarse-Grained (CG) Simulations: To overcome the limitations of AA models, coarse-grained simulations group multiple atoms into single "beads" or interaction sites. scispace.com This simplification reduces the number of degrees of freedom in the system, allowing for simulations that span much longer timescales (microseconds to milliseconds) and larger length scales. nih.govspringernature.comscispace.com CG models, such as the popular MARTINI force field, are particularly useful for studying large-scale membrane phenomena like domain formation (rafts), vesicle fusion, and protein-lipid self-assembly, which occur too slowly to be captured by atomistic simulations. nih.govias.ac.in While less detailed, CG simulations can effectively predict the collective behavior and thermodynamic properties of lipid mixtures. nih.gov

| Feature | Atomistic (AA) Simulations | Coarse-Grained (CG) Simulations |

| Level of Detail | Explicit representation of every atom. acs.org | Groups of atoms represented as single "beads". scispace.com |

| Computational Cost | High, limiting simulation time and system size. acs.org | Lower, allowing for larger systems and longer timescales. nih.gov |

| Timescale | Nanoseconds to microseconds. acs.org | Microseconds to milliseconds. nih.gov |

| Typical Applications | Detailed chemical interactions, hydrogen bonding, lipid packing, water dynamics at interfaces. nih.govacs.orgnih.gov | Large-scale phenomena: membrane domain formation, vesicle dynamics, protein self-assembly. nih.govias.ac.in |

| Strengths | High accuracy in reproducing fine structural and chemical details. nih.gov | Efficient sampling of conformational space and observation of slow processes. nih.gov |

| Limitations | Restricted to small systems and short durations. acs.org | Loss of chemical detail; requires careful parameterization based on atomistic data or experiments. ias.ac.in |

MD simulations are extensively used to quantify the physical properties of lipid bilayers containing ether lipids. nih.govnih.govresearchgate.net These properties are critical for understanding how membranes function as cellular barriers and platforms for protein activity.

Membrane Curvature: Cellular processes like vesicle budding and fusion involve significant membrane bending. mdpi.comnih.gov MD simulations can investigate how ether lipids contribute to or respond to membrane curvature. mdpi.comnih.gov By simulating membranes under various curved geometries, researchers can determine the energetic costs of bending and identify the preferred curvature of different lipid compositions. nih.govresearchgate.net Some studies have explored how curvature-inducing proteins interact with specific lipids to shape the membrane. mdpi.com

Elasticity and Area per Lipid: The elastic properties of a membrane, such as its bending modulus and area compressibility, dictate its resistance to deformation. mdpi.com These parameters can be calculated from fluctuations observed in MD simulations. researchgate.net For instance, simulations comparing macrocyclic and acyclic tetraether lipids found that the macrocyclic version resulted in a membrane with a significantly higher elastic area expansion modulus. nih.gov The area per lipid, another key structural parameter, is also readily calculated and provides insight into how tightly lipids are packed, which is known to differ between ether and ester lipids. biorxiv.orgnih.gov

| Membrane Property | Description | Relevance to Ether Lipids | Key Findings from Simulations |

| Bilayer Thickness | The distance between the headgroups of the two lipid leaflets. | The ether linkage can alter acyl chain packing and orientation, impacting thickness. | Ether lipid bilayers exhibit distinct thickness profiles compared to ester-linked counterparts. nih.gov Tetraether lipids form stable monolayers with specific thicknesses. nih.gov |

| Area per Lipid | The average surface area occupied by a single lipid molecule at the membrane interface. | Reflects the packing density of lipids; ether lipids generally lead to tighter packing than ester lipids. | Tetraether lipids show a smaller molecular area, indicating denser packing. nih.gov |

| Bending Modulus | A measure of the membrane's resistance to bending or curvature. | Influences the energy required for cellular processes like endocytosis and vesicle formation. | The macrocyclic structure of some tetraether lipids significantly increases the membrane's elastic modulus. nih.gov |

| Gaussian Curvature | Describes the saddle-splay of the membrane, relevant for complex shapes and fusion pores. | Important for understanding the topology of membrane deformations. | Methods for calculating local Gaussian and mean curvature from simulation data have been developed. nih.govresearchgate.net |

Computational Investigations of Ether Lipid-Protein Interplay

The interaction between lipids and proteins is fundamental to a vast array of cellular functions, from signal transduction to membrane transport. acs.orgnih.govillinois.edu Computational methods provide a dynamic view of these interactions, revealing how ether phosphates like this compound might modulate protein structure and function. nih.govillinois.edu

Identifying where and how lipids bind to proteins is a significant challenge. springernature.com Computational approaches can predict these binding sites and quantify the strength of the interactions.

Several computational tools have been developed to predict lipid-binding proteins and their specific interaction sites from sequence or structural data. nih.govuoa.gr For example, the SLiPP (Structure-based Lipid-interacting Pocket Predictor) algorithm uses machine learning to detect protein cavities capable of binding lipids with high accuracy. nih.gov Other methods, like MBPpred, use profile Hidden Markov Models to identify common lipid-binding domains. uoa.gr

MD simulations offer a more dynamic approach. By simulating a protein in a complex lipid environment, researchers can observe the spontaneous binding of lipid molecules to the protein surface. nih.gov These simulations can reveal not only the location of binding sites but also the preferred orientation (pose) of the lipid within the site. nih.gov All-atom simulations have been particularly valuable in showing specific hydrogen bonds and hydrophobic contacts that stabilize the lipid-protein complex. nih.govacs.orgresearchgate.net For instance, simulations have shown that cholesterol preferentially hydrogen-bonds with the phosphate oxygen of ether lipids, a different interaction mode compared to ester lipids. nih.govacs.orgresearchgate.net The energetic landscape of these interactions can be mapped using advanced simulation techniques, providing insights into the binding affinity and specificity. nih.gov

Lipid binding is not a passive event; it can actively modulate a protein's structure and, consequently, its function. acs.orgmdpi.com MD simulations are uniquely suited to capture these lipid-induced conformational changes, which can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov

For example, simulations of membrane-bound enzymes have shown that interactions with specific lipids can open or close substrate access channels, thereby regulating catalytic activity. acs.org In the case of G-protein coupled receptors (GPCRs), simulations revealed that phospholipids can compete with G-protein binding, suggesting a direct modulatory role for lipids in signal transduction. mdpi.com Accelerated molecular dynamics, an enhanced sampling technique, can be used to model large conformational changes that occur over timescales beyond the reach of conventional MD, providing a more complete picture of the protein's dynamic response to its lipid environment. nih.gov

Bioinformatic and Chemometric Tools for Lipidomic Data Interpretation and Integration

Lipidomics, the large-scale study of cellular lipids, generates vast and complex datasets. nih.gov Interpreting this data to understand the role of specific lipids like this compound requires sophisticated bioinformatic and chemometric tools. nih.govmdpi.com These tools are essential for quality control, statistical analysis, visualization, and biological contextualization. creative-proteomics.comnih.govthermofisher.com

Bioinformatic Tools and Databases: A wide array of software and databases has been developed to support lipidomics research. clipidomics.com

Databases: Resources like LIPID MAPS and SwissLipids provide comprehensive information on thousands of lipid structures, classifications, and metabolic pathways. creative-proteomics.comnih.gov These databases are crucial for the accurate identification of lipids from experimental data. oup.com

Identification and Quantification Software: Tools such as LipidFinder and LipidXplorer automate the process of identifying and quantifying lipids from raw mass spectrometry data. creative-proteomics.comnih.gov

Statistical Analysis and Visualization: Packages like Lipidr (an R package) and web-based tools like MetaboAnalyst and LipidSig offer workflows for statistical analysis, including univariate and multivariate tests, to identify significant changes in lipid profiles between different conditions. thermofisher.comclipidomics.comoup.com

Pathway and Enrichment Analysis: To understand the biological implications of observed changes, tools like BioPAN and LION/web perform pathway and enrichment analysis. nih.gov These tools map the identified lipids onto known metabolic pathways to highlight processes that are activated or suppressed. nih.gov

Chemometric Methods: Chemometrics applies statistical and mathematical methods to chemical data. In lipidomics, untargeted analyses generate complex datasets that require chemometric approaches to extract meaningful information. nih.govmdpi.comlabome.com

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are frequently used to reduce the dimensionality of the data and identify patterns or clusters. mdpi.comthermofisher.com These methods can effectively visualize the separation between different experimental groups based on their lipid profiles. mdpi.com

Integration with Other 'Omics' Data: A key challenge in systems biology is the integration of lipidomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics. nih.govnih.govresearchgate.net This multi-omics approach provides a more holistic view of cellular function. plos.org For example, by integrating lipidomics and transcriptomics data from studies on obesity, researchers were able to identify alterations in enzymatic activity related to ether lipid synthesis. plos.org Developing computational tools that can effectively link lipid species to the enzymes and genes that regulate them is an active area of research, aiming to bridge the gap between statistical associations and mechanistic understanding. pnnl.gov

Q & A

Q. How do formulation parameters (e.g., liposomal encapsulation) affect the compound’s solubility and stability?

- Methodology: Prepare liposomes using thin-film hydration with phosphatidylcholine/cholesterol matrices. Characterize particle size (DLS) and encapsulation efficiency (ultracentrifugation). Assess stability under physiological pH and temperature .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.